molecular formula C2H4ClF5S B12063238 (2-Chloroethyl)pentafluorosulfur CAS No. 762-56-1

(2-Chloroethyl)pentafluorosulfur

Cat. No.: B12063238
CAS No.: 762-56-1
M. Wt: 190.56 g/mol
InChI Key: OUNCBGSVCDFKHS-UHFFFAOYSA-N
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Description

2-CHLOROETHYLSULPHURPENTAFLUORIDE is a chemical compound with the molecular formula C2H4ClF5S. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloroethyl group attached to a sulphur atom, which is further bonded to five fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLOROETHYLSULPHURPENTAFLUORIDE typically involves the reaction of chloroethyl sulphide with pentafluorothiofluoride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of 2-CHLOROETHYLSULPHURPENTAFLUORIDE involves large-scale reactors equipped with advanced monitoring systems. The raw materials are fed into the reactor, and the reaction is initiated under controlled conditions. The product is then purified using distillation or other separation techniques to achieve the required purity levels for various applications.

Chemical Reactions Analysis

Types of Reactions

2-CHLOROETHYLSULPHURPENTAFLUORIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.

    Substitution: The chloroethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide and ammonia are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced forms.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

2-CHLOROETHYLSULPHURPENTAFLUORIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-CHLOROETHYLSULPHURPENTAFLUORIDE involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biological pathways and processes, making the compound useful for studying enzyme mechanisms and other biochemical phenomena.

Comparison with Similar Compounds

Similar Compounds

    2-CHLOROETHYLTHIOPENTAFLUORIDE: Similar structure but with a thiol group instead of a sulphur atom.

    2-CHLOROETHYLFLUORIDE: Contains fewer fluorine atoms and lacks the sulphur atom.

    ETHYLTHIOPENTAFLUORIDE: Similar to 2-CHLOROETHYLSULPHURPENTAFLUORIDE but without the chloroethyl group.

Uniqueness

2-CHLOROETHYLSULPHURPENTAFLUORIDE is unique due to its specific combination of a chloroethyl group, a sulphur atom, and five fluorine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-chloroethyl(pentafluoro)-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4ClF5S/c3-1-2-9(4,5,6,7)8/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNCBGSVCDFKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)S(F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClF5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60997543
Record name 1-Chloro-2-(pentafluoro-lambda~6~-sulfanyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.56 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762-56-1
Record name Sulfur, (2-chloroethyl)pentafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-2-(pentafluoro-lambda~6~-sulfanyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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